molecular formula C9H12N2S B11770907 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione CAS No. 628730-30-3

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione

Cat. No.: B11770907
CAS No.: 628730-30-3
M. Wt: 180.27 g/mol
InChI Key: FOOHYFUHXGIXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione is an organic compound that features a cyclopentene ring attached to an imidazole ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione typically involves the reaction of cyclopent-3-en-1-ylmethylamine with carbon disulfide and a base, followed by cyclization with an appropriate reagent to form the imidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and various substituted imidazole compounds.

Mechanism of Action

The mechanism of action of 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic residues, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Cyclopent-3-en-1-ylmethyl)-1H-imidazole-2(3H)-thione include:

Uniqueness

The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group allows for specific interactions with biological targets and enables unique chemical transformations that are not possible with the corresponding imidazole or imidazole-2-one derivatives .

Properties

CAS No.

628730-30-3

Molecular Formula

C9H12N2S

Molecular Weight

180.27 g/mol

IUPAC Name

4-(cyclopent-3-en-1-ylmethyl)-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C9H12N2S/c12-9-10-6-8(11-9)5-7-3-1-2-4-7/h1-2,6-7H,3-5H2,(H2,10,11,12)

InChI Key

FOOHYFUHXGIXNK-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CC2=CNC(=S)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.